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The Ani Gene Cluster: Organization and Core Genes

The biosynthetic gene cluster for Echinocandin B (ECB), named the ani cluster, was identified in

Aspergillus nidulans NRRL 8112 [1] [2]. This cluster is a continuous sequence of approximately 51

kilobases [1] [3].

The table below summarizes the core genes within the ani cluster and their established or predicted functions

in ECB biosynthesis [3]:

Gene Function / Role in Biosynthesis

aniA Nonribosomal peptide synthetase (NRPS); assembles the hexapeptide core [2] [3]

aniB Predicted non-heme dioxygenase

aniC Predicted non-heme dioxygenase

aniD Predicted FAD-dependent monooxygenase

aniE Predicted non-heme dioxygenase

aniF Predicted acetyltransferase
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Gene Function / Role in Biosynthesis

aniF2 Predicted hydroxylase

aniG Predicted transport protein

aniH Cytochrome P450 monooxygenase

aniI Acyl-AMP ligase; activates the linoleic acid side chain [2] [3]

aniJ Pathway-specific transcription factor; positive regulator of the cluster [2]

aniK Predicted hydroxylase

aniL Predicted hydrolase

A note on species and nomenclature: Research has clarified that a previously reported "split cluster"

(subclusters Ecd and Hty) in the closely related producer Aspergillus pachycristatus NRRL 11440 was likely

an artifact of genome assembly. The functional cluster is, in fact, a single, continuous sequence highly

similar to the ani cluster in A. nidulans [1] [4] [5].

Engineering for Enhanced ECB Production

Recent metabolic engineering efforts have identified key bottlenecks and developed tools to dramatically

increase ECB yield in A. nidulans NRRL 8112.

Rate-Limiting Factors: Systematic gene expression screening identified two crucial proteins: the
NRPS AniA and the pathway-specific transcription factor AniJ [2].

Engineering Strategy: Overexpression of aniA and/or aniJ has been shown to significantly boost
ECB production [2].

Production Achievement: Using engineered strains in a 5-L fed-batch fermentation process,
researchers achieved an ECB titer of 1.5 g/L, which represents an approximately 30-fold increase
compared to the parent strain [6] [2] [7].

The following diagram illustrates the logical workflow of the engineering process that led to this enhanced

production.
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Develop CRISPR-base-editing tool

Inactivate nkuA, pryoA, riboB genes
(Improves genetic manipulation efficiency)

Screen ani gene cluster expression

Identify key targets:
AniA (NRPS) and AniJ (Transcription Factor)

Overexpress aniA and/or aniJ

Optimize fermentation
(5-L fed-batch)

Achieve ~30x increase in
ECB production (1.5 g/L)

Click to download full resolution via product page

Workflow for engineering a high-yield ECB strain in A. nidulans.

Detailed Experimental Protocols

The breakthroughs in ECB production were enabled by sophisticated genetic tools. Here is a detailed

methodology for the key steps.
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1. Establishing a Genetic Manipulation System via CRISPR-Base Editing [2]

Objective: Efficiently inactivate genes that hinder homologous recombination (HR) in the wild-type
strain.

Tool Construction: A CRISPR-nCas9-based cytosine base editor (CBE) plasmid was assembled.
This plasmid expresses:

A tRNA-gRNA array designed to target the nkuA, pyroA, and riboB genes.
The cytidine deaminase enzyme for base conversion.

A hygromycin resistance gene (hygR) for selection.
A half-*AMA1* sequence for autonomous plasmid replication in Aspergillus.

Transformation: The constructed plasmid is transformed into A. nidulans NRRL 8112 protoplasts via
polyethylene glycol (PEG)-mediated transformation.

Outcome: Successful inactivation of nkuA (involved in non-homologous end joining) drastically
improves HR efficiency, enabling precise genetic modifications.

2. In-vivo Plasmid Assembly for Gene Expression Screening [2]

Objective: Rapidly construct overexpression plasmids for each gene in the ani cluster to identify key
regulators.

Procedure:
A linear DNA fragment containing half-AMA1-hygR-Ptef1 is generated by fusion PCR.

Individual ani genes (e.g., aniB to aniL) are PCR-amplified from genomic DNA.
These two fragments, designed with 50 bp overlapping ends, are co-transformed into the

engineered A. nidulans strain.
Inside the fungal cell, the fragments undergo homologous recombination to form a circular, self-

replicating plasmid, driving the expression of the target ani gene under the strong Ptef1
promoter.

Analysis: Transformants are cultivated, and ECB production is analyzed to identify which
overexpressed genes lead to a titer increase.

3. Promoter Replacement via Homologous Recombination [2]

Objective: Stably integrate a strong promoter upstream of a target gene (e.g., aniA or aniJ) in the
chromosome to achieve constitutive overexpression.

Procedure:
A linear DNA fragment is assembled by fusion PCR. This fragment contains:

The strong Ptef1 promoter.
A selectable marker gene (e.g., riboB).

Flanking sequences homologous to the 5' and 3' regions of the target gene's native locus.
This linear DNA fragment is transformed into the A. nidulans strain with an efficient HR system.
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Through homologous recombination, the native promoter of the target gene is replaced by the

Ptef1 promoter and the marker gene.
Transformants are selected based on the new auxotrophy (e.g., riboflavin prototrophy), and

successful promoter replacement is confirmed by colony PCR.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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